molecular formula C12H11ClFNO2S B1372325 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride CAS No. 1170048-72-2

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

Cat. No.: B1372325
CAS No.: 1170048-72-2
M. Wt: 287.74 g/mol
InChI Key: DACVRMFEOFGBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride is a chemical compound with the CAS Number: 1170048-72-2 . It has a molecular weight of 287.74 and is typically stored at room temperature . It is commonly used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular formula of this compound is C12H11ClFNO2S . The InChI code is 1S/C12H10FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H .

Scientific Research Applications

1. Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, closely related to 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride, is used as an activating agent for the covalent attachment of biologicals to various solid supports. Due to the strong electron-withdrawing property of its fluoride atom, it reacts rapidly with hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, which can be used immediately or preserved for several months (Chang, Gee, Smith, & Lake, 1992).

2. Synthesis and Spectroscopic Properties

A method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of nitro groups, has been developed. This method prepares aniline oligomers, including tetramers, which are characterized by various spectroscopic techniques. This indicates the chemical versatility and potential application in material science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

3. Acceleration of Addition-Elimination Reactions

This compound can facilitate SNAr displacement reactions of various compounds. The presence of trifluoroacetic acid and specific solvents dramatically accelerates these reactions, showcasing its potential in synthetic organic chemistry (Whitfield et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACVRMFEOFGBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.